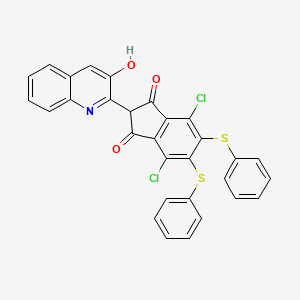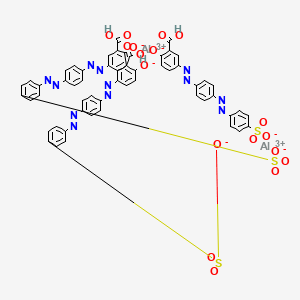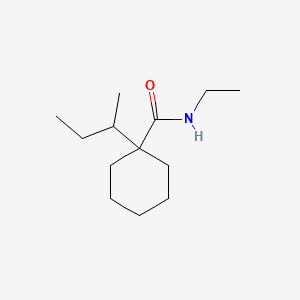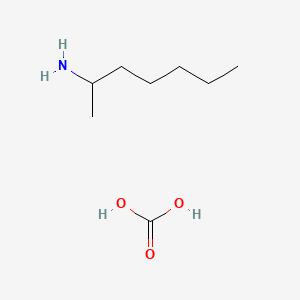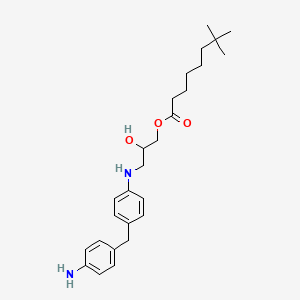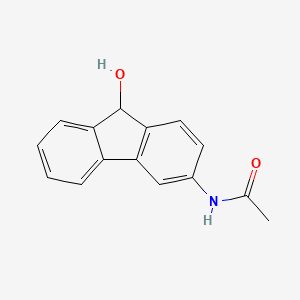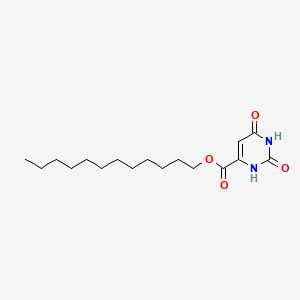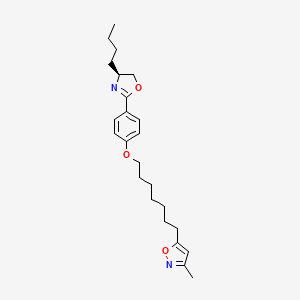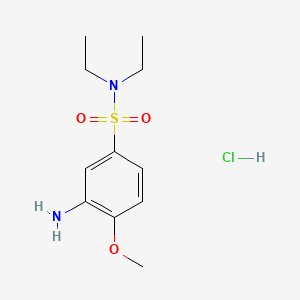
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride is a chemical compound known for its diverse applications in various scientific fields. It is characterized by its unique molecular structure, which includes an amino group, diethyl groups, a methoxy group, and a sulphonamide group, all attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with diethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride involves its interaction with specific molecular targets. The amino and sulphonamide groups are key functional groups that interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-N,N-diethylbenzenesulphonamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-Amino-N,N-dimethyl-4-methoxybenzenesulphonamide: Has dimethyl groups instead of diethyl groups, which can influence its chemical properties.
3-Amino-N,N-diethyl-4-hydroxybenzenesulphonamide: Contains a hydroxy group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride is unique due to the presence of both diethyl and methoxy groups, which contribute to its distinct chemical and biological properties. These structural features make it a valuable compound for various research applications.
Propiedades
Número CAS |
83763-52-4 |
|---|---|
Fórmula molecular |
C11H19ClN2O3S |
Peso molecular |
294.80 g/mol |
Nombre IUPAC |
3-amino-N,N-diethyl-4-methoxybenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C11H18N2O3S.ClH/c1-4-13(5-2)17(14,15)9-6-7-11(16-3)10(12)8-9;/h6-8H,4-5,12H2,1-3H3;1H |
Clave InChI |
SKDMARQFDVQTJG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


